molecular formula C15H17NO5 B567055 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- CAS No. 1355620-88-0

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-

Cat. No.: B567055
CAS No.: 1355620-88-0
M. Wt: 291.303
InChI Key: ZCMWZZBZYPCAKJ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- is a complex organic compound characterized by its unique cyclic structure incorporating multiple oxygen atoms and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the tetraoxacyclododecino ring system. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Cyclization: The quinoline derivative undergoes cyclization with appropriate diols under acidic or basic conditions to form the tetraoxacyclododecino ring.

    Oxidation and Reduction Steps: These steps are necessary to introduce the desired functional groups and achieve the final hexahydro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at activated positions on the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxacyclododecane: A simpler analog without the quinoline moiety, used in similar applications but with different reactivity.

    Quinoline: The parent compound of the quinoline moiety, widely studied for its biological activities.

    Cyclodextrins: Cyclic oligosaccharides with similar cyclic structures, used in drug delivery and materials science.

Uniqueness

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- is unique due to its combination of a quinoline core with a tetraoxacyclododecino ring system, providing a distinct set of chemical properties and reactivities not found in simpler analogs.

Properties

IUPAC Name

2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWZZBZYPCAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(3-Amino-6,7,9,10,12,13-hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone (108 mmol, 29.3 g) in DME (700 ml) was added sodium methoxide (432 mmol, 23.35 g). The mixture was stirred for 30 minutes. Ethyl formate (540 mmol, 44 ml) was added and the mixture was stirred overnight. (Additional sodium methoxide may be needed if reaction is not complete as monitored by LC/MS.) After the reaction was completion, the mixture was diluted with water (40 ml) and acidified to neutral with 1M HC 1. The precipitate was filtered and washed with water, dried in vacuo to afford 22 g (72%) of 7,8,10,11,13,14-Hexahydro-1H-6,9,12,15-tetraoxa-1-aza-cyclododeca[b]naphthalen-4-one. 1HNMR (400 MHz, DMSO) δ 8.58 (s, 1H), 7.52 (s, 1H), 7.22 (s, 1H), 7.12 (m, 1H), 4.35 (s, 4H), 3.87 (d, 4H), 3.62 (s, 4H). LC/MS Calcd for (M+H)+292.3. found 292.5.
Name
1-(3-Amino-6,7,9,10,12,13-hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
23.35 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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